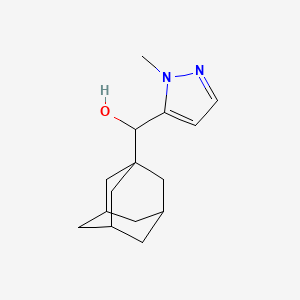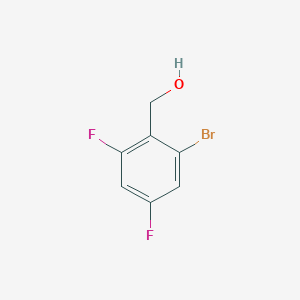
2-Bromo-4,6-difluorobenzyl alcohol
Vue d'ensemble
Description
“2-Bromo-4,6-difluorobenzyl alcohol” is an organic compound with the CAS Number: 1807071-21-1 . Its molecular weight is 223.02 . The IUPAC name for this compound is (2-bromo-4,6-difluorophenyl)methanol .
Molecular Structure Analysis
The InChI code for “2-Bromo-4,6-difluorobenzyl alcohol” is 1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a boiling point of 43°C . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Synthesis of Polycyclic Aromatic Hydrocarbons
2-Bromo-4,6-difluorobenzyl alcohol serves as a novel annulating reagent in the synthesis of multisubstituted triphenylenes and phenanthrenes. A study by Iwasaki et al. (2015) described a palladium-catalyzed cascade reaction that efficiently couples o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols. This process involves deacetonative cross-coupling and sequential intramolecular cyclization, suggesting a reaction mechanism that includes the equilibrium of 1,4-palladium migration (Iwasaki, Araki, Iino, & Nishihara, 2015).
Development of Dendritic Macromolecules
Hawker and Fréchet (1990) presented a novel convergent growth approach to synthesize topological macromolecules based on dendritic fragments. The method starts from the periphery of the molecule and progresses inward, using a benzylic bromide for condensation, which is relevant to derivatives of 2-bromo-4,6-difluorobenzyl alcohol. This approach allows for control over the placement of peripheral groups and the growth of the molecule at a single site (Hawker & Fréchet, 1990).
Antioxidant Activity of Bromophenols
Olsen et al. (2013) isolated bromophenols from the red algae Vertebrata lanosa and tested their antioxidant activity. The study revealed that compounds, including derivatives of 2-bromo-4,6-difluorobenzyl alcohol, exhibited potent antioxidant effects, comparable to those of known antioxidants like luteolin and quercetin. This research indicates the potential of such compounds in developing antioxidant therapies (Olsen, Hansen, Isaksson, & Andersen, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
(2-bromo-4,6-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-6-1-4(9)2-7(10)5(6)3-11/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QROQRUHMWGVTGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,6-difluorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



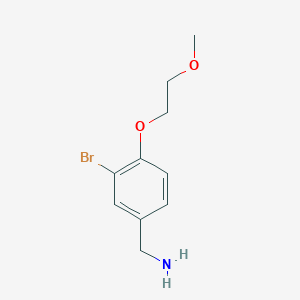
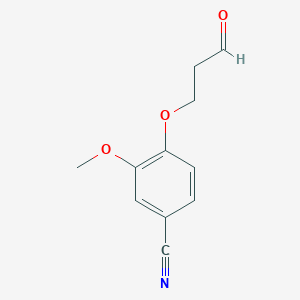
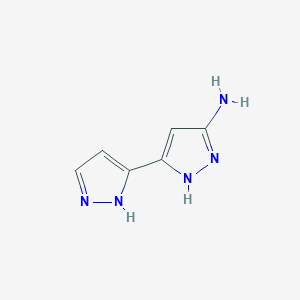
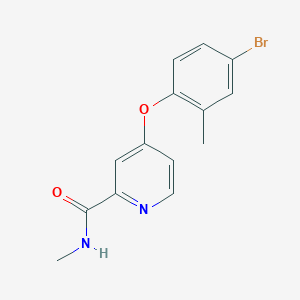
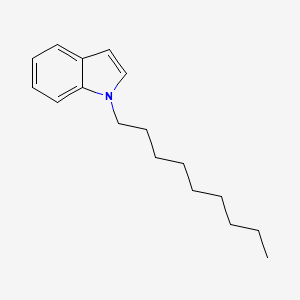
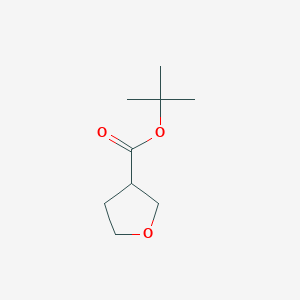
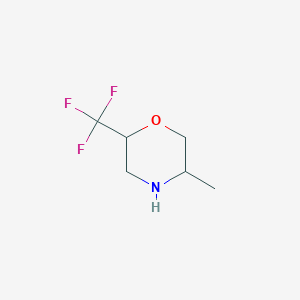
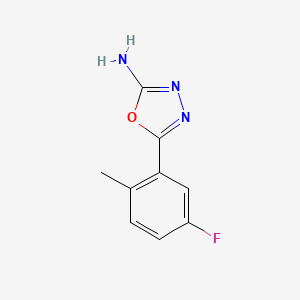
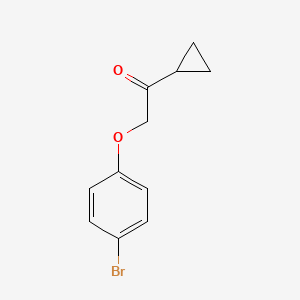
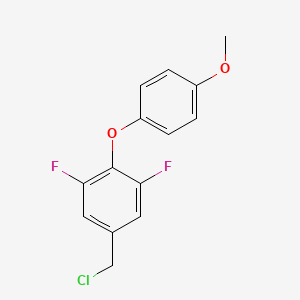
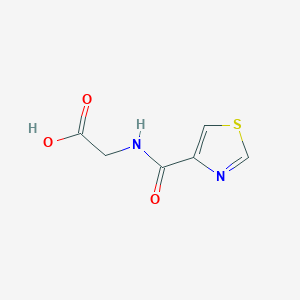
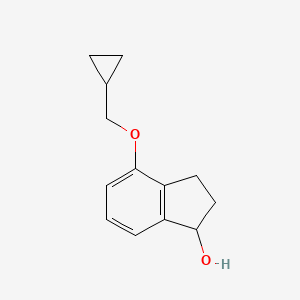
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)
